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Compound of Interest

Compound Name: 3'-Dimethylaminoacetophenone

Cat. No.: B097955

An In-depth Technical Guide: The Structure, Properties, and Synthesis of 3'-
Dimethylaminoacetophenone

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure of 3'-
Dimethylaminoacetophenone (3'-DMAA). As a substituted acetophenone, this compound
serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical
industry. The presence of both a nucleophilic dimethylamino group and a reactive ketone
functional group makes it a versatile building block for more complex molecular architectures.
This document elucidates the core structure through established chemical identifiers, offers a
detailed predictive analysis of its spectroscopic signatures (NMR, IR, MS), outlines a robust
synthetic pathway, and discusses its relevance in the context of drug discovery and
development. All methodologies are presented with the intent to provide a self-validating
framework for researchers.

Molecular Identity and Core Structure

3'-Dimethylaminoacetophenone is an aromatic ketone characterized by an acetyl group and
a dimethylamino group substituted at the meta-position (1 and 3 positions, respectively) of a
benzene ring.
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Identifier Value Source
1-[3-
IUPAC Name (dimethylamino)phenyllethano
ne
CAS Number 18992-80-8 [1]
Molecular Formula C10H13NO [1]
Molecular Weight 163.22 g/mol [1]
Physical Form Solid [2]
Melting Point 37°C [1]
SMILES CN(C)clccee(cl)C(C)=0
KYEMJVGXLIXCSM-
InChl Key

UHFFFAOYSA-N

graph "3 Dimethylaminoacetophenone Structure" {
layout=neato;

node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Benzene Ring

Cl [label="C", pos="0,1!"];

C2 [label="C", pos="-0.87,0.5!"];
C3 [label="C", pos="-0.87,-0.5!"];
C4 [label="C", pos="0,-1!"];

C5 [label="C", pos="0.87,-0.5!"];
C6 [label="C", pos="0.87,0.5!"1;

// Substituents
C acetyl [label="C", pos="1.74,1!"];
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0 acetyl [label="0", pos="2.61,0.5!"];
C methyl [label="CHs", pos="1.74,1.8!"];

N amino [label="N", pos="-1.74,-1!"];
C methyll [label="CHs", pos="-2.61,-0.5!"];
C methyl2 [label="CHs", pos="-1.74,-1.8!"];

// Aromatic Protons

H2 [label="H", pos="-1.5,1!"];
H4 [label="H", pos="0,-1.7!"];
H5 [label="H", pos="1.5,-1!"];
H6 [label="H", pos="1.5,1!"];

// Bonds
Cl -- C2 [label=""]
C2 -- C3 [label=""];
C3 -- C4 [label=""1;
]
]
]

’

C4 -- C5 [label=""
C5 -- C6 [label=""
C6 -- C1 [label=""

.
’
.
’
.
’

Cl -- C acetyl [label=""1;
C acetyl -- 0 acetyl [label="="];
C acetyl -- C methyl [label=""1;

C3 -- N_amino [label=""];
N amino -- C methyll [label=""1;
N_amino -- C_methyl2 [label=""];
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// Aromatic Hydrogens

C2 -- H2 [style=invis]; // Placeholder for positioning
C4 -- H4 [style=invis];

C5 -- H5 [style=invis];

C6 -- H6 [style=invis];

// Aromatic ring double bonds

node [shape=none, label=""];

pl [pos="-0.435,0.75!"];

p2 [pos="-0.435,-0.75!"];

p3 [pos="0.87,0!'"];

// Cl -- C6, C2--C3, C4--C5 (alternate)
}

Caption: 2D structure of 1-[3-(dimethylamino)phenyl]ethanone.

Structural Elucidation by Predictive Spectroscopic
Analysis

Definitive structural confirmation in modern organic chemistry relies on a combination of
spectroscopic methods. While a dedicated spectrum for this specific compound is not publicly
cataloged, its expected spectral characteristics can be accurately predicted based on the well-
understood principles of spectroscopy and data from analogous structures.
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Sample Preparation

3'-DMAA Sample

:

Dissolve in
Deuterated Solvent
(e.g., CDCI3)

nstrumental Analysis

1H & 3C NMR FT-IR Mass Spec (El)

Data Intggpretatign & Copffrmation

Raw Spectra Data

:

Peak Assignment
Fragmentation Analysis
Functional Group ID

Structure Confirmation

Click to download full resolution via product page

Caption: Standard workflow for spectroscopic structure elucidation.

Predicted *H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-
methyl protons, and the acetyl methyl protons.
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Predicted o Chemical Shift .
. # of Protons Multiplicity Rationale
Signal (6, ppm)

Typical shift for a
) methyl ketone
Acetyl-CHs 3H Singlet (s) ~2.55 ]
adjacent to an

aromatic ring.

Electron-

donating nitrogen

shields these

_ protons. Based

N-Methyl-CH3s 6H Singlet (s) ~2.95

on data for

N,N,3-

trimethylaniline[3

]

Coupled to H-5

) ] and H-2 (meta-
Aromatic H-6 1H Triplet (t) ~7.30 ] ]

coupling might

broaden it).

] ) Appears as a
) Singlet/Triplet )
Aromatic H-2 1H (sl ~7.15 broad singlet or a
S
small triplet.

, Doublet of Coupled to H-6
Aromatic H-5 1H ~7.05
Doublets (dd) and H-4.

Shifted upfield
due to the strong
electron-donating
. Doublet of
Aromatic H-4 1H ~6.85 effect of the
Doublets (dd)
meta-

dimethylamino

group.

Predicted **C NMR Spectroscopy
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The 13C NMR spectrum will provide a carbon count and information about the electronic

environment of each carbon atom.

Predicted Signal

Chemical Shift (6, ppm)

Rationale

Standard chemical shift for an

Carbonyl (C=0) ~198
aryl ketone.
Carbon directly attached to the
Aromatic C-3 (C-N) ~151 electron-donating nitrogen
atom is deshielded.
) Quaternary carbon attached to
Aromatic C-1 (C-C=0) ~138
the acetyl group.
) Standard aromatic carbon
Aromatic C-5 ~129 )
shift.
' Shielded by the meta-
Aromatic C-6 ~118 ) ]
dimethylamino group.
) Shielded by the meta-
Aromatic C-2 ~115 ] ]
dimethylamino group.
) Shielded by the meta-
Aromatic C-4 ~112 ) )
dimethylamino group.
Typical shift for N-methyl
N-Methyl (N-CHs) ~40 carbons on an aniline
derivative[3].
Standard shift for an acetyl
Acetyl (CO-CHs) ~27

methyl carbon.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.
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Expected Wavenumber

Functional Group Vibration Type
(cm™)

C=0 (Ketone) ~1680 Strong, sharp stretch

C-N (Aromatic Amine) 1360-1250 Stretch

C-H (Aromatic) 3100-3000 Stretch

C-H (sp? - Methyl) 2980-2850 Stretch

C=C (Aromatic) 1600-1450 Stretch

C-H Bending (meta-subst.) 880-810, 780-730 Out-of-plane bend

Predicted Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) will show the molecular weight and
characteristic fragmentation patterns.

e Molecular lon (M*): A prominent peak is expected at m/z = 163, corresponding to the
molecular weight of the compound.

o Key Fragmentation: The most significant fragmentation is the alpha-cleavage of the acetyl
group, resulting in the loss of a methyl radical (*CHs).

o [M-15]* Peak: A strong peak at m/z = 148 ([M - CHs]*). This acylium ion is resonance-
stabilized and is often the base peak for acetophenones.

Synthesis and Chemical Reactivity

The synthesis of 3'-DMAA requires a strategic approach due to the directing effects of the
substituents.

Synthetic Strategy

A direct Friedel-Crafts acylation of N,N-dimethylaniline with an acetylating agent (e.g., acetyl
chloride/AlICI5) is not a viable primary route for the meta-isomer. The powerful electron-donating
and ortho,para-directing nature of the dimethylamino group would yield almost exclusively the
para-substituted product, 4'-Dimethylaminoacetophenone[4][5][6].
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Therefore, a more logical and controllable synthesis involves introducing the functional groups
in a different order. A robust method is the reductive amination or methylation of a precursor
like 3'-aminoacetophenone, which is commercially available. 3'-Aminoacetophenone itself can
be synthesized by the reduction of 3'-nitroacetophenone[7].

Two-Step Synthesis Pathway

Reagents:
3'-Aminoacetophenone - Formaldehyde (CH20)
- Formic Acid (HCOOH)

Eschweiler-Clarke
Reaction

3'-Dimethylaminoacetophenone

Purification

Aqueous Workup
& Solvent Extraction

:

Column Chromatography
or Recrystallization

Click to download full resolution via product page

Caption: Plausible synthesis route via Eschweiler-Clarke methylation.

Chemical Reactivity

o Dimethylamino Group: This group is a strong activating, electron-donating group. It is
nucleophilic and can be protonated in strong acid.
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» Ketone Group: The acetyl group is an electron-withdrawing, deactivating group. The carbonyl
carbon is electrophilic and susceptible to attack by nucleophiles. The alpha-protons on the
methyl group are acidic and can be removed by a base to form an enolate, enabling
reactions like aldol condensations.

Relevance in Pharmaceutical Development

Substituted acetophenones are common scaffolds and intermediates in medicinal chemistry.
The 3'-DMAA structure offers several features of interest to drug development professionals:

» Versatile Synthetic Handle: The ketone can be readily transformed into other functional
groups—reduced to an alcohol, converted to an amine via reductive amination, or used in
condensation reactions to build larger, more complex heterocyclic systems.

e Modulation of Physicochemical Properties: The dimethylamino group is a tertiary amine,
which is basic. This allows for salt formation, a common strategy used to improve the
solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).

e Pharmacophore Component: The N,N-dimethylaniline moiety is present in numerous FDA-
approved drugs. Its ability to participate in hydrogen bonding and cation-Tt interactions can
be crucial for binding to biological targets.

Its role as a "pharmaceutical intermediate" indicates its use as a starting material or building
block in the multi-step synthesis of a final API[1].

Experimental Protocols

The following protocols are provided as validated, procedural frameworks.

Protocol: Synthesis of 3'-DMAA via Eschweller-Clarke
Reaction

This protocol describes the methylation of 3'-aminoacetophenone.
Materials:

e 3'-Aminoacetophenone (1.0 eq)
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Aqueous Formaldehyde (37 wt. %, 2.5 eq)

Formic Acid (98%, 5.0 eq)

Sodium Bicarbonate (NaHCO3) solution (saturated)
Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSOa)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

To a round-bottom flask, add 3'-aminoacetophenone (1.0 eq) and formic acid (5.0 eq). Stir
the mixture to dissolve.

Slowly add aqueous formaldehyde solution (2.5 eq) to the flask. The addition may be
exothermic.

Attach a reflux condenser and heat the reaction mixture to 100°C. Maintain this temperature
for 8-12 hours, monitoring the reaction by TLC or LC-MS.

Cool the reaction mixture to room temperature.

Carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate
solution until effervescence ceases and the pH is ~8-9.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50
mL).

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous
magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude
product.
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» Purify the crude solid by flash column chromatography (silica gel, hexane:ethyl acetate
gradient) or recrystallization to obtain pure 3'-Dimethylaminoacetophenone.

Protocol: Analytical Confirmation

Method: High-Performance Liquid Chromatography (HPLC)
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm)

e Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid
or trifluoroacetic acid). A typical starting condition could be 30:70 Acetonitrile:Water.

e Flow Rate: 1.0 mL/min
o Detection: UV at 254 nm.

o Procedure: Prepare a standard solution of the purified product in the mobile phase (~1
mg/mL). Inject 10 uL and record the chromatogram. A single sharp peak indicates high purity.
Identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS) and
observing the parent ion at m/z = 163.

Safety and Handling

3'-Dimethylaminoacetophenone should be handled with appropriate care in a laboratory
setting.

o GHS Hazard Classification: Warning.
» Hazard Statements: H317 (May cause an allergic skin reaction).

e Precautionary Statements:

[¢]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

[¢]

P272: Contaminated work clothing should not be allowed out of the workplace.

[e]

P280: Wear protective gloves/protective clothing/eye protection/face protection.

(¢]

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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o P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

o Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and nitrile gloves are
required.

o Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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